molecular formula C23H25N5O5S2 B2806329 N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 322409-50-7

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2806329
CAS No.: 322409-50-7
M. Wt: 515.6
InChI Key: DIYJCCGJIDTHQL-UHFFFAOYSA-N
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Description

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H25N5O5S2 and its molecular weight is 515.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Benzamides

  • Synthesis and Bioactivity of Novel Benzamides : A study by Khatiwora et al. (2013) discusses the synthesis of new benzamides, including derivatives similar to N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide, and their metal complexes. These compounds were characterized and analyzed for in vitro antibacterial activity against various bacterial strains. The copper complexes showed better activities than the free ligands and standard antibiotics against certain bacteria (Khatiwora et al., 2013).

Analytical Techniques and Related Compounds

  • Nonaqueous Capillary Electrophoresis of Related Substances : Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation technique for imatinib mesylate and related substances, including compounds structurally related to this compound. This study provides insights into the separation and analysis of similar compounds (Ye et al., 2012).

Biological Activities and Applications

  • Anti-acetylcholinesterase Activity of Piperidine Derivatives : Research by Sugimoto et al. (1990) on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related to the queried compound, revealed significant anti-acetylcholinesterase activity. These findings suggest potential therapeutic applications in diseases like Alzheimer's (Sugimoto et al., 1990).

  • Antimicrobial Activity of Schiff Base Derived from Sulfamerazine : A study by Othman et al. (2019) on the condensation of 4-amino-N-(4-methylpyrimidin-2-yl)benzene sulfonamide (structurally related to the queried compound) showed potent antibacterial and antifungal activity. This highlights potential applications in antimicrobial therapies (Othman et al., 2019).

Molecular Modeling and Drug Design

  • Molecular Docking of Pyrimidine-Piperazine Conjugates : Parveen et al. (2017) conducted molecular docking studies on compounds containing pyrimidine and piperazine, which are similar to the queried compound. This research contributes to understanding the binding affinities and orientations in target proteins, aiding in drug design (Parveen et al., 2017).

  • β3‐Adrenoceptor Agonists Design : Perrone et al. (2009) explored piperazine sulfonamide derivatives, including those structurally related to the queried compound, as potent and selective β3‐adrenoceptor agonists. These findings have implications in developing treatments for β3‐AR‐mediated pathological conditions (Perrone et al., 2009).

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5S2/c1-17-13-14-24-23(25-17)27-34(30,31)20-11-7-19(8-12-20)26-22(29)18-5-9-21(10-6-18)35(32,33)28-15-3-2-4-16-28/h5-14H,2-4,15-16H2,1H3,(H,26,29)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYJCCGJIDTHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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